molecular formula C13H15NO2S2 B6540010 3,4-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 1060309-88-7

3,4-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6540010
CAS No.: 1060309-88-7
M. Wt: 281.4 g/mol
InChI Key: OWBPOUOWIZGPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with methyl groups at positions 3 and 4, linked to a sulfonamide group. The sulfonamide nitrogen is further functionalized with a thiophen-3-ylmethyl moiety. This structure combines aromaticity (benzene and thiophene rings) with a sulfonamide group, a common pharmacophore in medicinal chemistry due to its versatility in hydrogen bonding and electrostatic interactions.

Properties

IUPAC Name

3,4-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c1-10-3-4-13(7-11(10)2)18(15,16)14-8-12-5-6-17-9-12/h3-7,9,14H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBPOUOWIZGPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CSC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functional group modifications. One common synthetic route includes the following steps:

  • Benzene Derivative Formation: The benzene ring is initially functionalized with methyl groups at the 3 and 4 positions.

  • Sulfonation: The benzene derivative undergoes sulfonation to introduce the sulfonamide group.

  • Thiophen-3-ylmethyl Group Addition: The thiophen-3-ylmethyl group is then attached to the sulfonamide nitrogen.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 3,4-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.

Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities. It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: The compound has been investigated for its therapeutic potential in treating various diseases. Its sulfonamide group, in particular, is known for its antimicrobial properties, making it a candidate for developing new antibiotics.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3,4-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group, for instance, can bind to bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. The thiophen-3-ylmethyl group may interact with other biological targets, contributing to the compound's overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

The following table compares 3,4-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide with analogous sulfonamide derivatives from the provided evidence, focusing on structural variations and inferred properties:

Compound Substituents on Benzene Heterocyclic Group Additional Features Molecular Formula Molecular Weight Key Notes
This compound (Target) 3,4-dimethyl Thiophen-3-ylmethyl None C₁₃H₁₅NO₂S₂ 297.39 g/mol Methyl groups enhance lipophilicity; thiophene contributes π-π interactions .
3,4-dimethoxy-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}benzene-1-sulfonamide 3,4-dimethoxy Thiophen-3-ylmethyl (attached to cyclopentyl) Cyclopentyl spacer C₁₈H₂₃NO₄S₂ 381.51 g/mol Methoxy groups increase polarity; cyclopentyl may enhance conformational flexibility .
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide None (substituted at C4) Thiazol-2-yl Pyrimidinyl-thione group C₁₄H₁₆N₄O₂S₃ 392.48 g/mol Thiazole and thione groups introduce electron-withdrawing effects; potential for metal binding .
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide 4-methyl Pyridin-3-yl with aniline substituent Aniline-pyridine hybrid C₁₈H₁₇N₃O₂S 339.41 g/mol Pyridine-aniline system may enable π-stacking; methyl group balances hydrophobicity .
3,4-Dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide 3,4-dimethoxy Thiazol-2-yl with 3-nitrophenyl Nitro group (strong electron-withdrawing) C₁₇H₁₅N₃O₅S₂ 429.45 g/mol Nitro group enhances electrophilicity; thiazole-nitrophenyl may improve target selectivity .
3,4-dimethyl-N-({3-[(4-methylphenyl)methyl]-3H-imidazo[4,5-b]pyridin-2-yl}methyl)benzene-1-sulfonamide 3,4-dimethyl Imidazo[4,5-b]pyridin-2-ylmethyl Imidazopyridine core with 4-methylbenzyl C₂₃H₂₄N₄O₂S 420.53 g/mol Imidazopyridine enhances planarity and DNA/protein binding potential .

Key Structural and Functional Insights:

Substituent Effects: Methyl vs. Methoxy: Methyl groups (target compound) increase lipophilicity, favoring membrane permeability, while methoxy groups (compound ) enhance solubility due to polarity.

Heterocyclic Variations :

  • Thiophene vs. Thiazole/Imidazopyridine : Thiophene (target) offers moderate π-π interactions, whereas thiazole () and imidazopyridine () introduce nitrogen atoms for hydrogen bonding or metal coordination.

Structural Complexity :

  • Compounds like (cyclopentyl spacer) and (imidazopyridine core) demonstrate how appended groups modulate steric bulk and conformational flexibility, impacting target engagement.

Synthetic Accessibility: The synthesis of N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide via 4-methylbenzenesulfonyl chloride highlights a common sulfonylation strategy shared with the target compound.

Biological Activity

3,4-Dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. Sulfonamides are known for their antibacterial properties, but recent studies have indicated that derivatives of these compounds may exhibit a broader spectrum of pharmacological effects, including anti-inflammatory and anticancer activities.

Chemical Structure

The compound can be represented by the following chemical structure:

C12H15NO2S Molecular Formula \text{C}_{12}\text{H}_{15}\text{N}\text{O}_{2}\text{S}\quad \text{ Molecular Formula }

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antibacterial, anti-inflammatory, and anticancer properties.

Antibacterial Activity

Sulfonamides are traditionally known for their antibacterial effects. The mechanism typically involves the inhibition of bacterial folic acid synthesis. Specific studies have shown that modifications to the sulfonamide structure can enhance its efficacy against resistant bacterial strains. For instance, compounds with thiophene moieties have demonstrated improved activity against Gram-positive bacteria compared to their non-thiophene counterparts.

Anti-inflammatory Properties

Research indicates that sulfonamide derivatives exhibit significant anti-inflammatory effects. The compound has been tested in vitro and in vivo for its ability to inhibit pro-inflammatory cytokines. One study reported a reduction in tumor necrosis factor-alpha (TNF-α) levels in macrophage cultures treated with this compound, suggesting its potential use in inflammatory diseases.

Anticancer Activity

Recent investigations into the anticancer properties of this compound reveal promising results. The compound was tested against various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa10.5
A54912.8
MCF-79.7

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer types, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Antitumor Activity : A study conducted by Xia et al. evaluated the antitumor effects of various sulfonamide derivatives, including our compound of interest. The results demonstrated that it induced significant apoptosis in HeLa cells with an IC50 value of 10.5 µM, highlighting its potential as an anticancer agent .
  • Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a marked decrease in paw edema and inflammatory markers such as IL-6 and TNF-α. This suggests a dual role in both antibacterial and anti-inflammatory pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.